

2-(phenoxymethyl)-1H-benzimidazole molecular structure and formula

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Compound of Interest

Compound Name: 2-(phenoxymethyl)-1H-benzimidazole

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An In-depth Technical Guide to 2-(Phenoxymethyl)-1H-benzimidazole

This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, synthesis, and biological significance of **2-(phenoxymethyl)-1H-benzimidazole**. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Formula

2-(Phenoxymethyl)-1H-benzimidazole is a heterocyclic organic compound featuring a benzimidazole core substituted at the 2-position with a phenoxymethyl group. The benzimidazole moiety is formed by the fusion of a benzene ring and an imidazole ring.

The key structural identifiers for this molecule are:

- Molecular Formula: $C_{14}H_{12}N_2O$ [1][2]
- Molecular Weight: 224.26 g/mol [1][2]
- IUPAC Name: **2-(phenoxymethyl)-1H-benzimidazole** [1]
- CAS Registry Number: 6637-29-2 [1]

- SMILES: C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2[\[1\]](#)
- InChI: InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)[\[1\]](#)

Physicochemical and Spectroscopic Data

The quantitative data for **2-(phenoxymethyl)-1H-benzimidazole** are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

Table 1: Physicochemical Properties

Property	Value	Reference
Melting Point	159–161 °C	[3]
188 °C		
XLogP3	3.3	[1]
Elemental Analysis	C: 74.76%, H: 5.31%, N: 12.58% (Found)	[3]
C: 75.00%, H: 5.35%, N: 12.50% (Calculated)	[3]	

Table 2: Spectroscopic Data

Spectroscopy	Data	Reference
^1H NMR	Experimental and theoretically calculated chemical shifts have been reported. Key signals include those for the aromatic protons of the benzimidazole and phenyl rings, and the methylene protons of the linker.	[3][4]
FT-IR (KBr)	N-H stretching of the heteroaromatic ring at 3355 cm^{-1} , C-H stretching of the heteroaromatic ring at 3049 cm^{-1} .	
Mass Spec.	Mass spectral data is available through the NIST Mass Spectrometry Data Center. The fragmentation patterns for substituted benzimidazoles typically show the molecular ion as the base peak.	[1][5]

Experimental Protocols

The synthesis of **2-(phenoxymethyl)-1H-benzimidazole** is most commonly achieved through the condensation of o-phenylenediamine with phenoxyacetic acid. This method is a variation of the Phillips condensation, a widely used reaction for the synthesis of benzimidazoles.

Synthesis of 2-(Phenoxymethyl)-1H-benzimidazole

Materials:

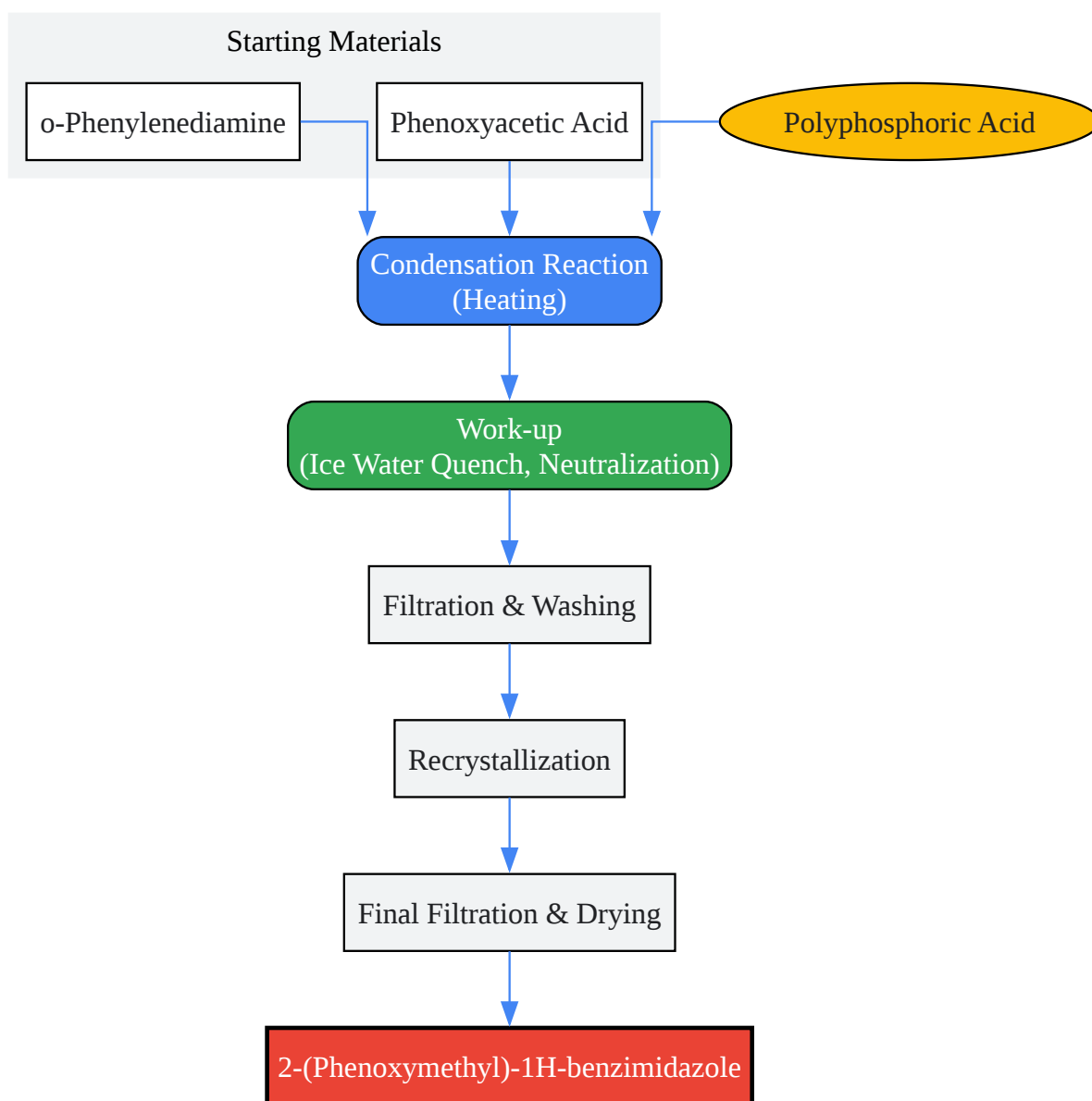
- o-Phenylenediamine
- Phenoxyacetic acid

- Polyphosphoric acid (or a suitable acidic catalyst)
- Ice water
- Saturated sodium bicarbonate solution
- Recrystallizing solvent (e.g., ethanol)
- Activated charcoal

Procedure:

- In a reaction vessel, combine equimolar amounts of o-phenylenediamine and phenoxyacetic acid.
- Add a suitable amount of polyphosphoric acid to the mixture to act as a catalyst and dehydrating agent.
- Heat the reaction mixture, for instance on a wire gauze, while monitoring the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing ice water.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the mixture is basic. This will cause the crude product to precipitate.
- Collect the solid crude product by vacuum filtration and wash it with cold water.
- Dry the crude product.
- For purification, recrystallize the crude solid from a suitable solvent, such as ethanol, using activated charcoal to remove colored impurities.
- Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry to a constant weight.

The following diagram illustrates the workflow for the synthesis of **2-(phenoxymethyl)-1H-benzimidazole**.



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Synthetic Workflow for **2-(Phenoxymethyl)-1H-benzimidazole**

Biological Activity and Signaling Pathways

While specific and extensive biological studies on **2-(phenoxymethyl)-1H-benzimidazole** are limited, the benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of benzimidazole exhibit a wide array of biological activities, including anthelmintic, anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[6][7][8]

2-(Phenoxymethyl)-1H-benzimidazole itself has been reported to exhibit significant antibacterial activity.[3] It showed notable potency against *Pseudomonas aeruginosa* with a Minimum Inhibitory Concentration (MIC) value of 25 µg/mL.[3] It was also moderately potent against *Staphylococcus aureus*, *Staphylococcus faecalis*, *Bacillus subtilis*, *Escherichia coli*, and *Klebsiella pneumoniae*.[3]

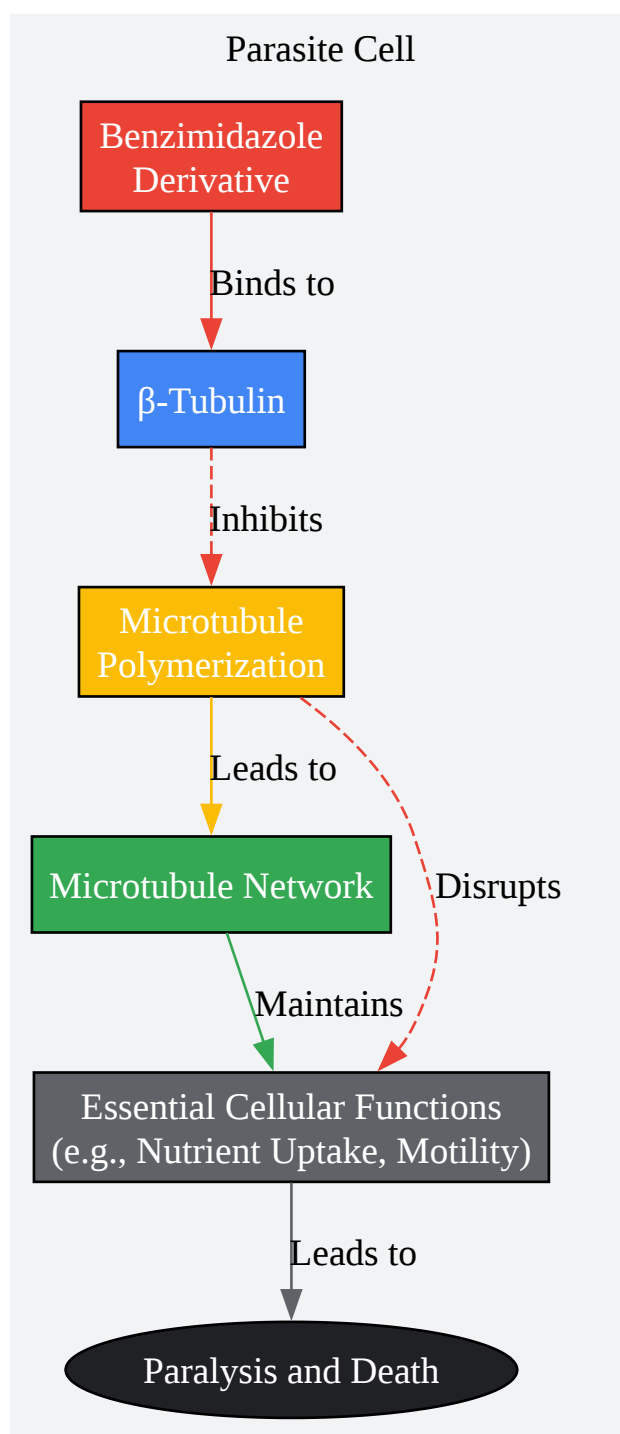
General Mechanism of Action: Anthelmintic Activity of Benzimidazoles

A well-characterized mechanism of action for many 2-substituted benzimidazoles is their anthelmintic effect, which is primarily mediated through the disruption of microtubule polymerization in parasitic helminths.

Signaling Pathway:

- The benzimidazole derivative enters the parasitic cells.
- It specifically binds to the colchicine-binding domain of the β -tubulin subunit.[9]
- This binding inhibits the polymerization of tubulin dimers into microtubules.[9]
- The disruption of the microtubular network affects essential cellular processes in the parasite, including cell division, motility, and nutrient uptake.
- Ultimately, this leads to the paralysis and death of the parasite.

The following diagram illustrates this general signaling pathway.



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General Anthelmintic Mechanism of Benzimidazoles

In conclusion, **2-(phoxymethyl)-1H-benzimidazole** is a compound with a well-defined structure and accessible synthetic route. Its demonstrated antibacterial activity and the

established pharmacological importance of the benzimidazole core make it a molecule of continued interest for further investigation and as a scaffold for the development of new therapeutic agents.

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